REACTION_SMILES
|
[C:22](=[O:23])([O-:24])[O-:25].[CH2:1]([O:3][CH:4]([O:2][CH2:18][CH3:19])[c:5]1[n:6][c:7]([S:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[n:8][cH:9][cH:10]1)[CH3:20].[CH2:28]1[O:29][CH2:30][CH2:31][CH2:32]1.[ClH:21].[Na+:26].[Na+:27]>>[O:3]=[CH:4][c:5]1[n:6][c:7]([S:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH3:17])[n:8][cH:9][cH:10]1
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
|
reactant
|
Smiles
|
O=C([O-])[O-]
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Name
|
CCCCCCSc1nccc(C(OCC)OCC)n1
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCCCCCSc1nccc(C(OCC)OCC)n1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Type
|
product
|
Smiles
|
CCCCCCSc1nccc(C=O)n1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |